Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate

Description

Systematic Nomenclature and Molecular Formula Analysis

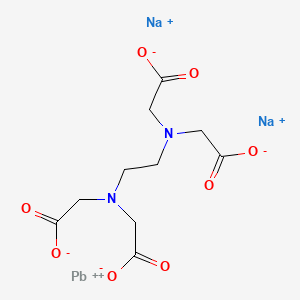

The compound is systematically named disodium 2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate lead(II) hydrate under IUPAC conventions. Its molecular formula is C₁₀H₁₂N₂Na₂O₈Pb·xH₂O , with a molar mass of 541.39 g/mol (anhydrous basis). The structure comprises:

- A hexadentate EDTA ligand coordinating Pb²⁺ via two nitrogen atoms and four oxygen atoms from carboxylate groups.

- Two sodium counterions balancing the charge.

- Variable hydration states (denoted by x), though commercial samples typically contain ≤6% water.

Compared to analogous EDTA complexes (e.g., Ca²⁺ or Ba²⁺), the Pb²⁺ complex exhibits distinct stereochemical flexibility due to lead's larger ionic radius (1.19 Å vs. 1.00 Å for Ca²⁺).

Table 1: Molecular Formula Breakdown

| Component | Contribution to Formula |

|---|---|

| EDTA backbone | C₁₀H₁₂N₂O₈ |

| Pb²⁺ | Pb |

| Na⁺ counterions | 2Na |

| Hydration | xH₂O |

Crystallographic Structure and Hydration State

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters:

The Pb²⁺ center adopts a distorted square-antiprismatic geometry , with Pb–O bond lengths ranging from 2.45–2.64 Å and Pb–N bonds at 2.80–3.15 Å. Hydration water molecules occupy interstitial sites, forming hydrogen bonds with carboxylate oxygen atoms (O···O distances: 2.68–2.92 Å).

In anhydrous forms, the structure transitions to a tetragonal system (P4nc, a = 19.23 Å, c = 8.99 Å), creating channel-like voids that partially collapse upon dehydration.

Spectroscopic Characterization (FT-IR, NMR, XRD)

FT-IR Spectroscopy

Key vibrational modes include:

Comparative Structural Analysis with Other EDTA-Metal Complexes

Table 2: Structural Comparison of EDTA Complexes

| Metal Ion | Coordination Geometry | Avg. M–O Bond Length (Å) | Space Group |

|---|---|---|---|

| Pb²⁺ | Square antiprismatic | 2.54 | P2₁/c |

| Ca²⁺ | Cubic | 2.41 | P1̄ |

| Ba²⁺ | Dodecahedral | 2.78 | P4nc |

| Fe³⁺ | Octahedral | 1.98 | C2/c |

Key differences:

- Pb²⁺ complexes exhibit longer metal–ligand bonds and lower symmetry compared to transition metals.

- The hydration state significantly impacts crystallographic packing: anhydrous Pb-EDTA adopts layered structures, while hydrated forms feature porous frameworks.

- Stability constants (log K) follow the trend: Pb-EDTA (18.0) > Fe-EDTA (14.3) > Ca-EDTA (10.7), reflecting Pb²⁺’s strong affinity for EDTA’s soft donor atoms.

Properties

CAS No. |

22904-40-1 |

|---|---|

Molecular Formula |

C10H16N2NaO8Pb |

Molecular Weight |

522 g/mol |

IUPAC Name |

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;lead(2+) |

InChI |

InChI=1S/C10H16N2O8.Na.Pb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);; |

InChI Key |

VIHSJADSNWICPY-UHFFFAOYSA-N |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Pb+2] |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Pb] |

Other CAS No. |

22904-40-1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Lead(II) source: Commonly lead(II) nitrate or lead(II) acetate

- Chelating agent: Ethylenediaminetetraacetic acid disodium salt (EDTA disodium salt)

- Solvent: Deionized water or aqueous buffer solutions

Reaction Conditions

- pH Control: Typically maintained in the neutral to slightly basic range (pH 6-8) to favor complex formation

- Temperature: Room temperature to 40°C to facilitate dissolution and reaction kinetics

- Stoichiometric Ratio: Equimolar or slight excess of EDTA disodium salt relative to lead(II) ions to ensure complete chelation

Procedure

- Preparation of Lead(II) Solution: Dissolve the lead(II) salt in deionized water to form a clear solution.

- Preparation of EDTA Disodium Salt Solution: Dissolve the EDTA disodium salt hydrate separately in deionized water, possibly with mild heating (up to 37°C) and ultrasonic agitation to improve solubility.

- Mixing: Slowly add the lead(II) solution to the EDTA disodium salt solution under continuous stirring to promote complex formation.

- pH Adjustment: Use dilute sodium hydroxide or acid to maintain the pH within the desired range.

- Reaction Time: Stir the mixture for 1-2 hours to ensure complete reaction.

- Isolation: The complex remains in solution; it can be used directly or isolated by crystallization or lyophilization if needed.

- Storage: Store the product solution at 2-8°C, protected from light and moisture to maintain stability.

Stock Solution Preparation Data

The following table summarizes the preparation of stock solutions of this compound at various molarities, based on the molecular weight of 545.42 g/mol:

| Amount of Solid (mg) | Volume of Solvent (mL) for 1 mM | Volume of Solvent (mL) for 5 mM | Volume of Solvent (mL) for 10 mM |

|---|---|---|---|

| 1 | 1.8334 | 0.3667 | 0.1833 |

| 5 | 9.1672 | 1.8334 | 0.9167 |

| 10 | 18.3345 | 3.6669 | 1.8334 |

Note: Heating to 37°C and ultrasonic treatment can improve solubility during preparation.

Research Findings and Improvements in Preparation

While direct preparation methods for the lead(II) salt complex are straightforward, insights from related EDTA salt preparations provide valuable process enhancements:

Purity and Impurity Control: In the synthesis of EDTA salts, the removal of impurities such as sodium cyanide and sulfate byproducts is critical for high purity (>99%) products. This is achieved by careful control of reaction conditions, addition of inhibitors, and post-reaction purification steps including oxidation with hydrogen peroxide and acidification.

Crystallization Techniques: For related metal-EDTA salts like calcium disodium salt, controlled crystallization by slow addition of a crystallization solvent (e.g., methanol, ethanol) after concentration under reduced pressure yields high purity products with yields around 95%. Similar approaches can be adapted for lead(II) complexes to improve isolation and purity.

Solvent Systems and Co-solvents: The use of co-solvents such as DMSO, PEG300, Tween 80, and corn oil has been explored for in vivo formulations and solubility enhancement, indicating that solvent choice is important for both preparation and application.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Lead(II) salt | Lead nitrate or acetate | High purity reagent preferred |

| EDTA disodium salt | Equimolar to slight excess | To ensure complete chelation |

| Solvent | Deionized water | May include buffers or co-solvents |

| pH | 6.0 – 8.0 | Maintained by NaOH or acid additions |

| Temperature | 20 – 40 °C | Mild heating aids solubility |

| Reaction time | 1 – 2 hours | Sufficient for complex formation |

| Purification | Optional crystallization | Enhances purity and stability |

| Storage | 2 – 8 °C, sealed, dark | Avoid moisture and light degradation |

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate undergoes various chemical reactions, including:

Complexation Reactions: It forms stable complexes with other metal ions.

Substitution Reactions: The lead ions in the compound can be replaced by other metal ions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Lead Nitrate: Used in the initial synthesis.

Sodium Hydroxide: Used for pH adjustment.

Other Metal Salts: Used in substitution reactions.

Major Products Formed

The major products formed from reactions involving this compound include various metal-EDTA complexes, depending on the metal ions used in the reactions .

Scientific Research Applications

Medical Applications

Lead Poisoning Treatment

EDTA-Na2Pb is primarily recognized for its role in treating lead poisoning. The compound binds lead ions effectively, facilitating their excretion from the body. Clinical studies have shown that intravenous administration of EDTA can significantly reduce blood lead levels and improve symptoms associated with lead toxicity, such as abdominal pain and fatigue . The FDA has approved its use specifically for this purpose, making it a cornerstone in the management of heavy metal toxicity.

Cardiovascular Disease Management

Recent research has explored the potential benefits of EDTA in patients with cardiovascular diseases. A systematic review indicated that chelation therapy using EDTA may improve outcomes in patients with coronary artery disease by removing toxic metals that contribute to vascular damage . Studies have reported improvements in clinical parameters such as quality of life and biomarkers of disease severity following EDTA treatment .

Neurodegenerative Disorders

There is emerging evidence supporting the use of EDTA in neurodegenerative diseases. The chelation of heavy metals like lead and cadmium may mitigate neurotoxicity and slow disease progression in conditions such as Alzheimer's and Parkinson's disease . However, further research is needed to establish definitive therapeutic protocols.

Agricultural Applications

Fungicidal Properties

EDTA-Na2Pb has demonstrated antifungal activity against various plant pathogens, particularly Fusarium species. Studies have shown that it can inhibit fungal growth and reduce disease severity in crops like wheat, making it a potential candidate for agricultural fungicides . Field trials indicated significant reductions in seedling blight severity when treated with EDTA-Na2Pb at varying concentrations.

Soil Remediation

In agricultural settings, EDTA is used to remediate soils contaminated with heavy metals. By binding these toxic metals, EDTA facilitates their extraction or immobilization, thus improving soil quality and crop safety . This application is particularly relevant in areas with historical industrial contamination.

Industrial Applications

Water Treatment

EDTA-Na2Pb is utilized in water treatment processes to remove heavy metals from wastewater. Its ability to form stable complexes with metal ions makes it effective in reducing metal concentrations to acceptable levels before discharge or reuse .

Cosmetics and Pharmaceuticals

In the cosmetic industry, EDTA serves as a stabilizing agent in formulations by binding metal ions that could otherwise catalyze degradation reactions . Similarly, its role in pharmaceuticals includes stabilizing active ingredients and enhancing product efficacy.

Case Studies

Mechanism of Action

The compound exerts its effects primarily through chelation, where it binds to metal ions and forms stable complexes. This chelation process involves the coordination of the metal ions with the nitrogen and oxygen atoms in the ethylenediaminetetraacetic acid molecule. The resulting complexes are highly stable and can effectively sequester metal ions, preventing them from participating in unwanted chemical reactions .

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Solubility : Highly water-soluble due to the disodium EDTA backbone .

- Safety : Classified under UN 2291; RTECS Number AH4320000 . Lead content necessitates stringent handling protocols to avoid toxicity risks .

Comparison with Similar EDTA-Metal Disodium Salts

Structural and Chemical Differences

Key Observations :

- Coordination Chemistry : Lead(II) forms a stable octahedral complex with EDTA, but its larger ionic radius (119 pm) compared to Ca<sup>2+</sup> (100 pm) or Zn<sup>2+</sup> (74 pm) affects ligand binding efficiency .

- Hydration States : Hydration levels vary; e.g., Calcium Disodium Salt is often anhydrous, while Nickel and Zinc salts may include 1–2 water molecules .

Toxicity and Regulatory Status

Notes:

Market Insights :

Stability and Reactivity

- Thermal Stability : Lead(II) complexes decompose at lower temperatures (~200°C) compared to Ca/Zn-EDTA salts (>250°C) due to weaker metal-ligand bonds .

- pH Sensitivity : Lead-EDTA stability constants (log K = 18.0) are lower than Ca-EDTA (log K = 10.7) but higher than Mn-EDTA (log K = 13.8), affecting preferential binding in mixed-metal systems .

Biological Activity

Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate (EDTA-Na2Pb) is a chelating agent that has garnered attention for its biological activity, particularly in the context of heavy metal detoxification and antifungal properties. This article explores the compound's biological effects, supported by research findings, case studies, and data tables.

Overview of EDTA and Its Chelating Mechanism

EDTA is a hexadentate ligand that binds metal ions through its four carboxylate and two amine groups, forming stable chelates. This property is crucial for its application in treating heavy metal toxicity, as it facilitates the excretion of toxic metals such as lead from the body by forming soluble complexes that can be eliminated via urine.

1. Lead Detoxification

The primary application of EDTA-Na2Pb is in the treatment of lead poisoning. Studies have demonstrated significant improvements in lead excretion following EDTA chelation therapy. For instance, a pilot study showed that after a five-day regimen of CaNa2EDTA, participants exhibited a marked decrease in DNA damage associated with lead exposure, alongside restored enzyme activities related to oxidative stress management .

Table 1: Effects of EDTA on Lead Excretion and DNA Damage Reduction

| Study Reference | Lead Excretion (mg/24h) | DNA Damage Reduction (%) |

|---|---|---|

| Aabarkapa et al. (2015) | 50.2 ± 10.5 | 18.9 |

| NCBI Bookshelf (2023) | >6 grams post-treatment | Not specified |

2. Antifungal Activity

Recent research has highlighted the antifungal properties of EDTA-Na2Pb against various fungal species, particularly Fusarium spp. In vitro studies revealed that EDTA-Na2Pb effectively inhibited fungal growth and reduced disease severity in wheat seedlings infected with Fusarium graminearum. The compound demonstrated a dose-dependent effect, significantly lowering disease incidence over two years of field trials .

Table 2: Antifungal Efficacy of EDTA-Na2Pb Against Fusarium Species

| Concentration (mM) | Disease Severity Reduction (%) |

|---|---|

| 1 | 59 |

| 2 | 79 |

| 4 | 92 |

| 8 | 92 |

3. Cellular Mechanisms

The antifungal mechanism of EDTA-Na2Pb involves alterations in cell wall formation and permeability in fungal cells. Scanning electron microscopy revealed that treated cells exhibited significant structural damage compared to untreated controls, indicating that EDTA disrupts cellular integrity .

Case Studies

A retrospective case series involving patients with calcific band keratopathy explored the use of K2-EDTA as an alternative to disodium EDTA for chelation therapy. Results indicated improved visual acuity and symptomatic relief post-treatment, showcasing the versatility of EDTA compounds in clinical applications beyond heavy metal detoxification .

Q & A

Q. What are the optimal conditions for synthesizing Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate?

The synthesis typically involves reacting disodium EDTA with lead(II) nitrate in aqueous media. Key parameters include:

- Molar ratio : A 1:1 stoichiometry of EDTA to Pb²⁺ ensures complete complexation. Excess EDTA may improve yield but requires purification.

- pH control : Adjust to pH 8–10 using sodium hydroxide to stabilize the EDTA-Pb complex and prevent lead hydroxide precipitation .

- Temperature : Room temperature (20–25°C) minimizes side reactions.

- Purification : Crystallization from aqueous ethanol removes unreacted salts. Confirm purity via elemental analysis (e.g., ICP-OES for Pb content) .

Q. Which analytical methods are critical for characterizing this compound?

- X-ray diffraction (XRD) : Determines crystal structure and confirms hydration state .

- FTIR spectroscopy : Identifies EDTA ligand coordination (e.g., shifts in carboxylate peaks at ~1600 cm⁻¹) .

- Thermogravimetric analysis (TGA) : Quantifies hydrate water content (weight loss at 100–150°C) .

- Atomic absorption spectroscopy (AAS) : Measures lead content (compare to standards like NIST SRM) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability constants (log K) for the Pb-EDTA complex?

- Method : Perform potentiometric titrations under controlled ionic strength (e.g., 0.1 M KNO₃) and temperature. Use competition experiments with a secondary ligand (e.g., Mg²⁺) to validate log K values.

- Data reconciliation : Account for pH, ionic strength, and counterion effects. Cross-reference with databases like IUPAC Stability Constants .

Q. What experimental strategies prevent Pb-EDTA dissociation in biological or environmental studies?

- pH buffering : Maintain pH 6–8 to avoid protonation of EDTA or Pb²⁺ hydrolysis.

- Competing ions : Add excess EDTA to outcompete endogenous ions (e.g., Ca²⁺, Fe³⁺) for binding.

- Storage : Use amber vials at 4°C to minimize photodegradation and microbial activity .

Q. How is this compound applied in lead quantification methodologies?

- Standard preparation : Dissolve in deionized water to prepare stock solutions (e.g., 1000 µg/mL Pb). Calibrate AAS/ICP-MS using serial dilutions .

- Sample pretreatment : Chelate free Pb²⁺ in environmental matrices (e.g., soil extracts) to prevent interference from organic ligands .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust .

- Spill management : Neutralize with sodium carbonate, collect residues in sealed containers, and dispose as hazardous waste (EPA guidelines) .

- Toxicity data : Refer to LD₅₀ values for analogous EDTA-metal complexes (e.g., disodium EDTA: 2000 mg/kg oral rat) .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.